APS-2-79

KSR2 binding ATPbiotin competition IC50

On-target validation of KSR-dependent MAPK signaling requires a probe that discriminates KSR from RAF effects. APS-2-79 is a first-in-class KSR antagonist that directly binds KSR2 (IC50=120 nM), locking the KSR2-MEK1 complex in an inactive state and enabling genotype-specific studies (inactive in KSR A690F mutant cells). • Synergizes with clinical MEK inhibitors (trametinib, binimetinib) in Ras-mutant but not RAF-mutant cells. • Co-crystallized with KSR2-MEK1, providing high-resolution structural binding data. • Supplied with ≥98% HPLC purity and full CoA; stable at ambient shipping.

Molecular Formula C23H22ClN3O3
Molecular Weight 423.9 g/mol
Cat. No. B605545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPS-2-79
SynonymsAPS-2-79 HCl;  APS2-79 HCl;  APS 2-79 HCl;  APS-279 HCl;  APS279 HCl;  APS 279 HCl; 
Molecular FormulaC23H22ClN3O3
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl
InChIInChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H
InChIKeyLIXKSHWZJNNZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APS-2-79: KSR-Dependent MEK Antagonist


APS-2-79 (CAS: 2002381-25-9 free base; 2002381-31-7 HCl salt) is a first-in-class small molecule antagonist that stabilizes the inactive state of Kinase Suppressor of Ras (KSR), a key scaffold protein in the Ras-MAPK signaling pathway [1]. Unlike conventional ATP-competitive kinase inhibitors, APS-2-79 modulates KSR-dependent MAPK signaling by antagonizing RAF heterodimerization and the conformational changes required for phosphorylation of KSR-bound MEK [2]. The compound demonstrates an IC50 of 120 ± 23 nM against KSR2 in ATPbiotin competition assays and exhibits a structurally characterized binding mode within the KSR2-MEK1 complex [3][4].

First-in-class KSR antagonist stabilizing inactive conformation, not ATP-competitive MEK inhibition
Requires functional KSR scaffold for activity; genetically validated on-target engagement (A690F mutant loss)
Selective for KSR over RAF, supported by co-crystal structural evidence

APS-2-79 vs Generic Inhibitors


APS-2-79 cannot be simply substituted by generic MEK inhibitors or other KSR-targeting analogs due to its unique mechanism of action and target engagement profile. Conventional MEK inhibitors (e.g., trametinib, selumetinib) directly inhibit MEK enzymatic activity but are often limited by feedback reactivation of MAPK signaling in Ras-mutant contexts [1]. Conversely, structurally similar KSR-binding analogs like APS-3-77 exhibit dramatically reduced target engagement (IC50 > 10,000 nM vs. 120 nM for APS-2-79) despite minimal chemical modification [2]. Furthermore, APS-2-79 demonstrates structural selectivity for KSR over RAF proteins—a distinction not guaranteed among KSR-binding chemotypes—due to specific residue contacts (e.g., Thr802 in KSR2 vs. Gly in RAF) revealed by co-crystal structures [3]. These quantitative and structural differentiators render direct compound interchange scientifically invalid for experiments requiring specific KSR-dependent MAPK antagonism.

Mechanism mismatch: MEK inhibitors (trametinib, selumetinib) directly inhibit MEK catalytic activity, while APS-2-79 stabilizes inactive KSR scaffold, preventing MEK phosphorylation indirectly.
May shift pathway response: Feedback reactivation of MAPK signaling reported with catalytic MEK inhibitors in Ras-mutant contexts; KSR antagonism may differ.
Structural analog APS-3-77: Despite minimal chemical modification, shows dramatically reduced KSR2 target engagement in binding assays.
Target engagement may not transfer: Even close analogs cannot be assumed interchangeable; binding potency can differ substantially.
KSR-over-RAF selectivity: Specific residue contacts (e.g., Thr802 in KSR2 vs. Gly in RAF) provide structural basis for selectivity.
Pan-kinase inhibitors may confound: Compounds lacking KSR selectivity can inhibit RAF, complicating pathway dissection experiments.

APS-2-79 Evidence Guide


KSR2 Binding Affinity vs. APS-3-77

APS-2-79 demonstrates high-affinity binding to KSR2 in ATPbiotin competition assays, whereas the structurally similar dimethyl analog APS-3-77 shows negligible binding activity [1]. This stark difference highlights the critical role of the biphenyl ether motif in target engagement.

KSR2 Binding vs. APS-3-77
Head-to-head
APS-2-79 IC50 = 120 ± 23 nM vs. APS-3-77 IC50 > 10,000 nM (>83-fold difference)
Reported affinity context: biphenyl ether motif critical for target engagement
ATPbiotin competition; n=2 replicates
KSR2 binding ATPbiotin competition IC50 structure-activity relationship

Cellular KSR Dependence Validation

APS-2-79 inhibits KSR-stimulated MEK and ERK phosphorylation in cells expressing wild-type KSR, but this activity is completely abrogated in cells expressing the KSR(A690F) mutant [1]. This confirms that APS-2-79 activity is strictly dependent on functional KSR target engagement.

Cellular KSR Dependence
Head-to-head
5 μM APS-2-79: significant pMEK/pERK inhibition (P
On-target genetic validation context
293H cells, 2h treatment; n=3
KSR over RAF Selectivity
Class-level
Co-crystal structure: Thr802 (KSR2) vs. Gly (RAF) and Phe orientation drive selectivity
Structural selectivity context; not pan-kinase
PDB superposition with BRAF
MEK Inhibitor Synergy
Head-to-head
Positive Bliss scores with trametinib/binimetinib in 8 Ras-mutant lines; absent in 5 RAF-mutant lines
Genotype-specific response context
Cell viability assays
Kinome-Wide Profiling
Head-to-head
246 kinases at 1 μM: overlapping but distinct inhibition; CSK/HCK/MERTK differentially affected vs. APS-3-77
Off-target profile context for experimental design
Kinase inhibitor panel
BRAF(V600E) Non-Inhibition
Head-to-head
5 μM APS-2-79: no inhibition of BRAF(V600E)-induced pMEK/pERK; dabrafenib: complete inhibition
RAF-independent mechanism confirmation
293H cells, 2h; western blot
KSR-dependent signaling mutant validation cellular MAPK inhibition KSR(A690F)

KSR over RAF Selectivity

Co-crystal structures reveal specific residues in the APS-2-79 binding pocket that diverge between KSR2 and RAF proteins, providing a structural rationale for observed selectivity [1]. Key differentiating residues include Thr802 in KSR2 (Gly in RAF) and distinct orientations of Phe residues that directly contact the biphenyl ether motif.

KSR over RAF Selectivity
Class-level
Co-crystal structure: Thr802 (KSR2) vs. Gly (RAF) and Phe orientation drive selectivity
Structural selectivity context; not pan-kinase
PDB superposition with BRAF
KSR selectivity RAF selectivity crystal structure binding pocket

Synergy with MEK Inhibitors in Ras-Mutant Cancer

APS-2-79 enhances the potency of clinical MEK inhibitors (trametinib, binimetinib, PD0325901, AZD6244) specifically in Ras-mutant cancer cell lines, as measured by positive Bliss synergy scores [1]. This synergistic effect is not observed in RAF-mutant cell lines, indicating genotype-specific utility.

MEK Inhibitor Synergy
Head-to-head
Positive Bliss scores with trametinib/binimetinib in 8 Ras-mutant lines; absent in 5 RAF-mutant lines
Genotype-specific response context
Cell viability assays
MEK inhibitor synergy Ras-mutant Bliss score combination therapy

Kinome-Wide Selectivity Profiling

Kinome-wide profiling at 1 μM against 246 kinases reveals partially overlapping but distinct inhibitory profiles for APS-2-79 and APS-3-77 [1]. While both compounds inhibit certain kinases (e.g., YES1, ERBB4, FGR) similarly, others show variable sensitivity (e.g., CSK, HCK, MERTK), indicating that structural modifications alter selectivity.

Kinome-Wide Profiling
Head-to-head
246 kinases at 1 μM: overlapping but distinct inhibition; CSK/HCK/MERTK differentially affected vs. APS-3-77
Off-target profile context for experimental design
Kinase inhibitor panel
kinome profiling selectivity off-target 246 kinases

BRAF(V600E) MAPK Activation

Unlike the RAF inhibitor dabrafenib, APS-2-79 does not affect BRAF(V600E)-induced MAPK activation in cells [1]. This demonstrates that APS-2-79 does not directly inhibit RAF-driven signaling, reinforcing its KSR-dependent mechanism.

BRAF(V600E) Non-Inhibition
Head-to-head
5 μM APS-2-79: no inhibition of BRAF(V600E)-induced pMEK/pERK; dabrafenib: complete inhibition
RAF-independent mechanism confirmation
293H cells, 2h; western blot
BRAF V600E MAPK activation dabrafenib cellular assay

APS-2-79 Research Applications


On-Target Validation for KSR Signaling

APS-2-79 is the compound of choice for experiments requiring genetically validated KSR target engagement. Its complete loss of activity in cells expressing the KSR(A690F) mutant [1] enables researchers to distinguish on-target KSR effects from off-target artifacts. This is essential for studies investigating KSR scaffolding function or validating KSR as a therapeutic target in Ras-driven cancers.

Combination Therapy in Ras-Mutant Cancer

For researchers investigating MEK inhibitor resistance mechanisms or combination strategies in Ras-mutant cancers, APS-2-79 provides a genotype-specific tool. Its demonstrated synergy with clinical MEK inhibitors (trametinib, binimetinib, PD0325901, AZD6244) across multiple Ras-mutant cell lines, but not RAF-mutant lines [1], supports its use in preclinical studies of Ras-driven malignancies such as colorectal (HCT116), lung (A549, CALU-6), and melanoma (SK-MEL-2).

Pseudokinase-Small Molecule Structural Studies

APS-2-79 serves as a well-characterized chemical probe for structural studies of KSR pseudokinase domains. The availability of high-resolution co-crystal structures with the KSR2-MEK1 complex [1] makes it a reference compound for understanding how small molecules stabilize inactive pseudokinase conformations—a paradigm distinct from traditional ATP-competitive kinase inhibition.

Differentiating RAF vs. KSR Inhibition

Given that APS-2-79 does not inhibit BRAF(V600E)-driven MAPK activation, unlike direct RAF inhibitors such as dabrafenib [1], it is an appropriate tool for experiments designed to discriminate between KSR-dependent and RAF-dependent signaling outputs. This application is particularly relevant in pathway dissection studies where orthogonal validation of mechanism is required.

Application
Selection Property
Validation Focus
KSR target engagement studies
Genetic validation control (A690F mutant)
On-target vs. off-target signaling distinction
Ras-mutant MAPK pathway combination response profiling
Genotype-specific synergy with MEK inhibitors
Ras-mutant vs. RAF-mutant differential response
Pseudokinase structural biology
High-resolution co-crystal structure with KSR2-MEK1 complex
Inactive state stabilization mechanism
Pathway dissection studies
RAF-independent KSR antagonism
BRAF(V600E) non-inhibition as negative control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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